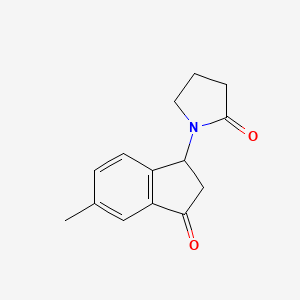

1-(5-Methyl-3-oxo-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-Methyl-3-oxo-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one is a complex organic compound that features a fused bicyclic structure. This compound is characterized by the presence of a pyrrolidin-2-one ring attached to a 5-methyl-3-oxo-2,3-dihydro-1H-inden-1-yl moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-3-oxo-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the initial formation of the 2,3-dihydro-1H-inden-1-one core, followed by the introduction of the pyrrolidin-2-one ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques such as microwave-assisted synthesis or ultrasound irradiation to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-3-oxo-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-(5-Methyl-3-oxo-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-3-oxo-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

2,3-Dihydro-1H-inden-1-one: Shares the indanone core structure but lacks the pyrrolidin-2-one ring.

5-Methyl-2,3-dihydro-1H-inden-1-one: Similar structure with a methyl group but without the pyrrolidin-2-one moiety.

Pyrrolidin-2-one: Contains the pyrrolidinone ring but lacks the indanone structure.

Uniqueness

1-(5-Methyl-3-oxo-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one is unique due to its fused bicyclic structure, which combines the properties of both the indanone and pyrrolidinone moieties

Biological Activity

1-(5-Methyl-3-oxo-2,3-dihydro-1H-inden-1-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and other pharmacological activities, supported by research findings and case studies.

The molecular formula of this compound is C12H13NO2, with a molecular weight of approximately 203.24 g/mol. Its structure features a pyrrolidine ring fused with an indene moiety, contributing to its unique biological profile.

Antibacterial Activity

Research indicates that derivatives of pyrrolidinones demonstrate potent antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that certain pyrrolidine derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.0195 | Escherichia coli |

| Compound C | 0.025 | Bacillus mycoides |

Antifungal Activity

Additionally, the compound has shown antifungal activity against various strains. In vitro tests revealed that some pyrrolidine derivatives could inhibit the growth of Candida albicans with MIC values as low as 0.0048 mg/mL . This suggests that the compound may be a candidate for further development in antifungal therapies.

The biological activity of this compound is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. The presence of the indene structure may enhance its lipophilicity, allowing better cell membrane penetration .

Case Studies

A recent study investigated the synthesis and biological evaluation of various pyrrolidine derivatives, including those related to this compound. The results indicated that modifications at specific positions on the pyrrolidine ring could significantly enhance antibacterial potency while reducing toxicity .

Another case study focused on the compound's potential as an anti-inflammatory agent. It was found that certain analogs exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting a broader therapeutic application beyond antimicrobial activity .

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

1-(5-methyl-3-oxo-1,2-dihydroinden-1-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C14H15NO2/c1-9-4-5-10-11(7-9)13(16)8-12(10)15-6-2-3-14(15)17/h4-5,7,12H,2-3,6,8H2,1H3 |

InChI Key |

QHTQJGLGXFCWTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CC2=O)N3CCCC3=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.